molecular formula C8H8N2O4 B590250 2-(Carboxymethylamino) Nicotinic Acid CAS No. 1057318-86-1

2-(Carboxymethylamino) Nicotinic Acid

Cat. No.: B590250
CAS No.: 1057318-86-1
M. Wt: 196.162
InChI Key: MDSRHBADBKMQPI-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylamino) Nicotinic Acid can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in a hydrothermal environment at temperatures ranging from 150°C to 180°C . The procedure is efficient and environmentally friendly, yielding moderate to excellent results.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylamino) Nicotinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Carboxymethylamino) Nicotinic Acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxymethylamino) Nicotinic Acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and potential biological activities. Its carboxymethylamino group provides distinct reactivity compared to other nicotinic acid derivatives .

Biological Activity

2-(Carboxymethylamino) Nicotinic Acid, also known as 2-[(Carboxymethyl)amino]-3-pyridinecarboxylic acid, is a compound with significant biological potential. Its molecular formula is C8H8N2O4, and it has a molecular weight of 196.16 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily linked to its role in regulating adipokines , which are signaling molecules secreted by adipose tissue. The compound influences the prostaglandin pathway , affecting the secretion of prostaglandins (PGD2 and PGE2) by Langerhans cells and keratinocytes, which in turn activate specific receptors in blood vessels.

Biochemical Pathways

  • Nicotinamide Adenine Dinucleotide (NAD) Synthesis : Similar to nicotinic acid, this compound is involved in the synthesis of NAD, a crucial coenzyme in redox reactions.
  • Metabolic Interactions : It participates in various metabolic pathways, influencing lipid metabolism and energy homeostasis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has demonstrated potential antioxidant effects, which may contribute to its protective role against oxidative stress.
  • Anti-inflammatory Effects : Its interaction with the prostaglandin pathway suggests possible anti-inflammatory properties, making it a candidate for further exploration in inflammatory conditions.
  • Metabolic Regulation : At low doses, it may enhance metabolic processes and improve energy homeostasis, indicating potential benefits in metabolic disorders.

Case Studies and Research Findings

  • Case Study on Bipolar Disorder : A report highlighted the long-term effectiveness of nicotinic acid (related to this compound) in a patient with bipolar disorder. The patient maintained stability on high doses of nicotinic acid while reducing other medications, suggesting a significant mood-stabilizing effect .
  • Animal Model Studies : In laboratory settings, varying dosages of related compounds have shown alterations in metabolic pathways and cellular responses. For instance, studies indicated that nicotinic acid derivatives could modulate lipid profiles favorably in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds have shown:

  • Absorption and Distribution : The compound is likely absorbed through monocarboxylate transporters (MCTs), facilitating its distribution within tissues.
  • Temporal Effects : Laboratory studies suggest that the effects can vary over time based on stability and degradation rates of the compound.

Comparative Analysis with Similar Compounds

CompoundKey Biological ActivityNotes
This compoundAntioxidant, anti-inflammatoryPotential therapeutic applications
Nicotinic AcidLipid metabolism regulationPrecursor for NAD synthesis
2-(Arylamino) Nicotinic AcidsAnti-inflammatory, antibacterialSimilar synthesis routes

Properties

IUPAC Name

2-(carboxymethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6(12)4-10-7-5(8(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSRHBADBKMQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732454
Record name 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057318-86-1
Record name 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Carboxymethyl-amino)-nicotinic acid 501 is prepared by reacting commercially available 2-Amino-nicotinic acid 500 with 2-chloroacetic acid in the presence of base (e.g. sodium carbonate) typically at room temperature for 1-4 hours followed by purification and isolation by conventional means (e.g. acid base extraction and recrystallization).
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